4-Octenylboronic acid pinacol ester

Beschreibung

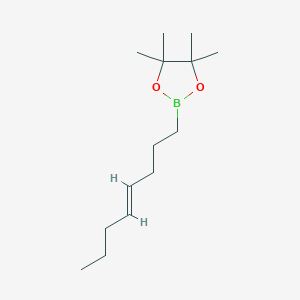

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJTVKALWIDDJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Octenylboronic Acid Pinacol Ester

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation, prized for its mild reaction conditions and the low toxicity of its boron-containing reagents. nih.govjyu.fi The general mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The palladium-catalyzed cross-coupling of alkenylboronic acid pinacol (B44631) esters, such as the (E)-octenylboronic acid pinacol ester, with aryl bromides is a versatile method for synthesizing aryl alkenes. researchgate.net Research has shown that the choice of ligand, base, and solvent significantly impacts the reaction's success. For instance, in the coupling of (E)-octenylboronic acid pinacol ester with various aryl bromides, the use of SPhos as a ligand, K2CO3 as a base, and DMF as the solvent has been found to provide the highest yields of the desired (E)-1-aryloctene products. researchgate.net This methodology has been successfully applied to a range of aryl bromides, including those with electron-donating, electron-withdrawing, and sterically hindering groups, as well as heteroaromatic substrates, consistently producing moderate to good yields. researchgate.net

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of (E)-octenylboronic acid pinacol ester with aryl bromides:

| Component | Optimized Condition |

| Ligand | SPhos |

| Base | K2CO3 |

| Solvent | DMF |

This table showcases the optimized reaction components for the synthesis of (E)-1-aryloctenes.

It is worth noting that while aryl bromides are common coupling partners, aryl chlorides can also be used, although they may require more reactive catalytic systems due to the stronger carbon-chlorine bond. nih.gov

The Suzuki-Miyaura coupling is not limited to carbocyclic aryl halides; it is also highly effective for reactions involving heteroaromatic substrates. A versatile method has been reported for the coupling of heteroaryl chlorides and bromides with (hetero)aryl pinacolboronic esters, which is of significant interest in pharmaceutical chemistry. nih.gov This method employs a well-defined palladium-N-heterocyclic carbene (NHC) catalyst at low loadings to produce the coupled products in good to high isolated yields and purity within a short reaction time. nih.gov The reaction has demonstrated broad applicability with both 5- and 6-membered heterocycles. nih.gov

For example, the iridium-catalyzed borylation of 2,6-bis(trifluoromethyl)pyridine (B1297899) provides access to its corresponding 4-boronic acid pinacol ester. researchgate.net This highly electron-deficient heteroarylboronic ester has been successfully coupled with a variety of (hetero)aryl bromides, affording the products in yields ranging from 46% to 95%. researchgate.net This demonstrates the utility of Suzuki-Miyaura couplings in synthesizing complex molecules containing electron-withdrawing heteroaromatic groups. researchgate.net

The following table provides examples of Suzuki-Miyaura couplings involving heteroaromatic substrates:

| Heteroaryl Boronic Ester | Coupling Partner | Catalyst System | Yield (%) |

| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | Various (hetero)aryl bromides | Not specified | 46-95 |

| (Hetero)aryl pinacolboronic esters | Heteroaryl chlorides and bromides | Palladium-NHC catalyst | Good to high |

This table illustrates the versatility of the Suzuki-Miyaura reaction in coupling various heteroaromatic substrates.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligand and base. The ligand stabilizes the palladium catalyst and influences its reactivity, while the base is crucial for the transmetalation step. youtube.com

Automated feedback systems have been employed to optimize these reaction parameters. nih.gov For the coupling of a boronic acid pinacol ester, an optimization algorithm identified a specific phosphine (B1218219) ligand (P1-L5) as the most effective catalytic system at 110 °C. nih.gov It was also found that the reaction yield could be improved with a slight excess of the ligand (0.2–0.8 equivalents), but a larger excess (2 equivalents) led to a significant decrease in yield. nih.gov

The choice of ligand can also be influenced by the nature of the coupling partners. For instance, in moving from a boronic pinacol ester to boronic acids, a clear preference for dialkylbiarylphosphine ligands was observed. nih.gov These ligands performed well in the production of the desired product, with one system (1.2% P1-L1) being identified as optimal with respect to the turnover number (TON). nih.gov

The base also plays a critical role. In many Suzuki-Miyaura reactions, an inorganic base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is used in the presence of a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The primary role of the base is to facilitate the transmetalation step by forming a more nucleophilic boronate species. nih.gov

The following table summarizes the effect of ligand and base on the Suzuki-Miyaura reaction:

| Ligand Type | Observation |

| Dialkylbiarylphosphine ligands | Showed a clear preference when moving from boronic pinacol esters to boronic acids. nih.gov |

| P1-L5 | Identified as the best catalytic system at 110 °C for a specific boronic acid pinacol ester coupling. nih.gov |

| SPhos | Provided the highest yield for the coupling of (E)-octenylboronic acid pinacol ester with aryl bromides. researchgate.net |

This table highlights the importance of ligand selection in optimizing Suzuki-Miyaura coupling reactions.

A significant application of the Suzuki-Miyaura coupling of alkenylboronic acid pinacol esters is in the synthesis of stereodefined alkenes. The geometry of the double bond in the alkenylboron reagent is typically retained in the final coupled product. researchgate.net

For instance, the hydroboration of 1-octyne (B150090) with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN), selectively produces the (E)-octenylboronic acid pinacol ester. researchgate.net Subsequent palladium-catalyzed cross-coupling of this geometrically pure reagent with aryl bromides yields the corresponding (E)-1-aryloctenes with high stereoselectivity. researchgate.net This method provides a reliable route to introduce a specific alkene geometry into a molecule.

Similarly, (E)-2-phenylethenylboronic acid pinacol ester, prepared via 9-BBN-catalyzed hydroboration of phenylacetylene (B144264), undergoes facile cross-coupling with a variety of aryl bromides to afford (E)-stilbene derivatives in moderate to good yields. researchgate.net This underscores the power of this methodology for the stereocontrolled synthesis of disubstituted alkenes.

The following table illustrates the application of this methodology in synthesizing stereodefined alkenes:

| Alkenylboronic Acid Pinacol Ester | Coupling Partner | Product |

| (E)-Octenylboronic acid pinacol ester | Aryl bromides | (E)-1-Aryloctenes |

| (E)-2-Phenylethenylboronic acid pinacol ester | Aryl bromides | (E)-Stilbene derivatives |

This table demonstrates the utility of Suzuki-Miyaura coupling in preparing alkenes with defined stereochemistry.

Beyond the well-established palladium-catalyzed Suzuki-Miyaura coupling, other transition metals can also catalyze cross-coupling reactions involving organoboron reagents. Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative, particularly for the stereospecific transformation of alkylboronic esters. nih.gov

In one such method, boron "ate" complexes, formed from the reaction of pinacol boronic esters with tert-butyl lithium, undergo stereospecific transmetalation to a copper cyanide species. nih.gov This organocopper intermediate can then couple with a range of electrophiles, including alkynyl bromides, allyl halides, and acyl chlorides, to form a variety of synthetically useful compounds. nih.gov This approach is particularly valuable for the transformation of enantiomerically enriched secondary alkylboronic esters, as the stereochemistry at the carbon-boron bond is retained in the product. nih.gov

While palladium catalysis remains the dominant method for many cross-coupling reactions, the development of copper-catalyzed and other metal-catalyzed systems expands the synthetic toolbox available to chemists, offering alternative reactivity and selectivity profiles.

Other Metal-Catalyzed Coupling Reactions

Decarboxylative Coupling

Decarboxylative coupling reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available starting materials. In the context of organoboron chemistry, the decarboxylative coupling of substrates bearing a boronic ester moiety opens up possibilities for sequential cross-coupling reactions.

While direct examples involving 4-octenylboronic acid pinacol ester are not extensively documented, the successful decarboxylative amidation of a benzoic acid derivative featuring a pinacol borate (B1201080) highlights the potential for such transformations. nih.gov This reaction proceeded without compromising the boronic ester group, suggesting that similar strategies could be applicable to alkenylboronic esters like this compound for the synthesis of complex molecules. nih.gov The compatibility of the boronic ester functionality under these conditions is crucial for designing one-pot or sequential reaction sequences.

A proposed reaction pathway for a hypothetical decarboxylative coupling of a carboxylic acid with an organoboronic acid pinacol ester is outlined below:

| Step | Description |

| 1 | Activation of the carboxylic acid. |

| 2 | Oxidative addition of a metal catalyst to the activated carboxylic acid. |

| 3 | Decarboxylation to form an organometallic intermediate. |

| 4 | Transmetalation with the organoboronic acid pinacol ester. |

| 5 | Reductive elimination to yield the coupled product and regenerate the catalyst. |

Defluorinative Alkylation

Defluorinative alkylation reactions represent a modern approach to carbon-carbon bond formation, where a carbon-fluorine bond is cleaved and replaced by a new alkyl group. These reactions are of growing interest due to the increasing availability of organofluorine compounds.

Currently, there is a lack of specific literature detailing the defluorinative alkylation of this compound. However, the general principles of radical-based defluorinative cross-coupling reactions suggest a potential application for this compound. In such a reaction, a radical generated from the boronic ester could, in principle, be trapped by a fluoroalkene or a species derived from it. The feasibility and efficiency of such a process would depend on the specific reaction conditions, including the choice of catalyst and radical initiator.

Potential in Carbonyl and Imine Additions

The addition of organoboron reagents to carbonyls and imines is a fundamental transformation in organic synthesis for the construction of alcohols and amines, respectively. While the direct nucleophilic addition of boronic esters is generally sluggish, their reactivity can be significantly enhanced through activation.

One common activation strategy involves the use of an organolithium reagent to form a more nucleophilic boronate complex. This approach has been successfully applied to the addition of benzylboronic acid pinacol ester to various imines, including N-tosylimines and N-tert-butanesulfinyl imines. nih.gov The reactions proceeded with good yields and, in the case of chiral N-tert-butanesulfinyl imines, with good diastereoselectivity. nih.gov This suggests that this compound could potentially be activated in a similar manner to act as a nucleophile towards a range of carbonyl and imine electrophiles.

Furthermore, the addition of benzylboronic acid pinacol ester to activated ketones, such as trifluoromethyl ketones, has been demonstrated. nih.gov The use of a Lewis base additive like DABCO was found to promote the reaction, indicating an alternative activation method that does not require strongly basic organolithium reagents. nih.gov This Lewis base-mediated activation could offer a milder approach for the addition of this compound to suitable electrophiles.

| Electrophile | Activation Method | Potential Product |

| Aldehyde | Organolithium or Lewis Base | Secondary Alcohol |

| Ketone | Organolithium or Lewis Base | Tertiary Alcohol |

| N-Tosylimine | Organolithium | N-Tosylamine |

| N-tert-Butanesulfinyl imine | Organolithium | N-tert-Butanesulfinylamine |

Protodeboronation Reactions

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org While often considered an undesired side reaction in cross-coupling processes, it can also be a synthetically useful transformation. wikipedia.org For pinacol boronic esters, which are generally stable, protodeboronation typically requires specific conditions. nih.gov

A catalytic method for the protodeboronation of unactivated primary, secondary, and tertiary alkyl pinacol boronic esters has been developed using a radical-based approach under photoredox catalysis. nih.govsci-hub.se This method provides a formal anti-Markovnikov hydromethylation of alkenes when combined with a Matteson homologation. sci-hub.sersc.org The reaction proceeds via the formation of an alkyl radical from the boronic ester, which is then reduced. nih.gov

The general mechanism for the photoredox-catalyzed protodeboronation involves the following key steps:

Formation of a boronate complex.

Oxidation of the boronate complex by an excited-state photocatalyst to generate an alkyl radical.

Hydrogen atom abstraction by the alkyl radical from a suitable hydrogen donor to yield the protodeboronated product.

Derivatization and Further Chemical Transformations

The versatility of this compound is further demonstrated by its ability to undergo various derivatization and transformation reactions.

Conversion to Boronic Acids

Pinacol boronic esters are readily converted to their corresponding boronic acids, typically through hydrolysis. This transformation is often achieved by treating the pinacol ester with an aqueous acid or base, followed by purification. A common method involves the transesterification with a diol that can be easily removed, or by simple hydrolysis.

One established method for the synthesis of boronic acids from pinacol esters involves the use of Grignard reagents and diisopropylaminoborane, followed by acid hydrolysis. google.com Another general approach is the reaction of Grignard reagents with pinacolborane to form the pinacol boronate ester, which can then be hydrolyzed if the corresponding boronic acid is desired. escholarship.orgorganic-chemistry.org For the conversion of an existing pinacol ester, treatment with an aqueous acid, such as HCl, or a base is typically employed.

| Reagent | Condition | Product |

| Aqueous Acid (e.g., HCl) | Hydrolysis | 4-Octenylboronic acid |

| Aqueous Base (e.g., NaOH) | Hydrolysis followed by acidification | 4-Octenylboronic acid |

Radical (Co)polymerization

The presence of a terminal double bond in this compound makes it a potential monomer for radical polymerization and copolymerization. The polymerization of vinylboronic acid pinacol ester (VBpin) and its copolymerization with monomers like styrene (B11656) have been reported. nih.gov The resulting polymers can be further functionalized by converting the boronic ester groups into other functionalities, such as hydroxyl groups through oxidation. nih.gov

Similarly, α-styrylboronic acid pinacol ester has been shown to undergo alternating radical copolymerization with electron-deficient olefins. rsc.org This suggests that this compound could also participate in radical copolymerizations, potentially with comonomers that have complementary electronic properties. The reactivity of the double bond and the influence of the boronic ester group would be key factors in determining the polymerization behavior and the properties of the resulting polymer.

The general scheme for the radical polymerization of an alkenylboronic acid pinacol ester would involve:

Initiation: Generation of radicals from an initiator.

Propagation: Addition of the radical to the double bond of the monomer, followed by repeated addition to subsequent monomer units.

Termination: Combination or disproportionation of radical chains.

The resulting polymer would feature pendant boronic ester groups along the polymer backbone, which could be used for post-polymerization modifications.

Mechanistic Investigations and Theoretical Insights

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving alkenylboronic acid pinacol (B44631) esters, such as 4-octenylboronic acid pinacol ester, has been a subject of intense research, employing both experimental and computational methods. These studies have revealed intricate pathways, including transmetalation in cross-coupling reactions, the role of boron-containing species, radical-mediated processes, and oxidative borylation routes.

Transmetalation Pathways in Cross-Coupling

A cornerstone of the utility of alkenylboronic acid pinacol esters is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The critical step in this catalytic cycle is transmetalation, where the alkenyl group is transferred from the boron atom to the palladium center. The generally accepted mechanism involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

The transmetalation step is facilitated by a base, which activates the organoboron reagent. For boronic acids, the base forms a tetracoordinate boronate species, which is more nucleophilic and readily transfers its organic group to the palladium(II) complex. In the case of boronic esters like this compound, while they are less reactive than their corresponding boronic acids, the presence of a base is still crucial. Low-temperature NMR studies have identified palladium-oxygen-boron linkages as pre-transmetalation intermediates. These studies have revealed the existence of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes that can undergo transmetalation.

Role of Boron-Boron Transfer

The synthesis of alkenylboronic acid pinacol esters often involves the use of bis(pinacolato)diboron (B136004) (B₂pin₂) in the Miyaura borylation reaction. organic-chemistry.org This reaction enables the formation of carbon-boron bonds through the cross-coupling of B₂pin₂ with vinyl halides or triflates. organic-chemistry.org While not a direct reaction of this compound itself, the mechanism of its formation via this route is crucial. The process is catalyzed by a palladium complex, and a base such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) is typically employed. organic-chemistry.org Interestingly, ¹¹B-NMR studies have shown no evidence of the formation of a tetracoordinate activated boronate species from the interaction of the base with B₂pin₂ in the absence of the palladium catalyst. organic-chemistry.org This suggests that the activation by the base is more complex than simple boronate formation and likely involves the palladium center. The high oxophilicity of boron is considered a significant driving force for the transmetalation step, which involves the transfer of a boryl group to the palladium complex. organic-chemistry.org

In a different context, photoredox-catalyzed reactions of 1,2-bis-boronic esters have demonstrated a fascinating 1,2-boron shift. acs.org In these systems, a primary β-boryl radical, generated via mono-deboronation, can undergo a rapid 1,2-boron shift to form a more thermodynamically stable secondary radical. acs.org This stereoretentive process allows for the selective functionalization of the more hindered boronic ester, highlighting the dynamic nature of boron-substituted radical intermediates. acs.org

Radical Pathways in Boron-Based Reactions

Organoboron compounds, including alkenylboronic esters, can participate in radical reactions. The autoxidation of organoboranes, for instance, is known to proceed through radical intermediates. Trialkylboranes can act as universal radical initiators. More specifically, B-alkylcatecholboranes, which are structurally related to pinacol esters, are excellent sources of primary, secondary, and tertiary alkyl radicals. researchgate.net These radicals can be generated through their reaction with oxygen- or heteroatom-centered radicals.

Radical hydroboration presents an alternative mechanism for the synthesis of organoboron compounds. rsc.org This process involves the generation of a boryl radical from the homolytic cleavage of a B-H or B-B bond, which then adds to an unsaturated double bond to create a carbon-centered radical. rsc.org Subsequent hydrogen atom transfer or reduction followed by protonation yields the final organoboron product. rsc.org Furthermore, photochemical methods using a dithiocarbonyl anion organocatalyst can generate radicals from alkyl halides via an SN2-based mechanism, which can then be borylated using bis(catecholato)diboron. acs.org

Oxidative Borylation Mechanisms

The direct synthesis of alkenylboronic esters from unfunctionalized alkenes can be achieved through oxidative borylation. One such method is the palladium-catalyzed oxidative borylation of conjugated enynones, which proceeds through a proposed boryl migratory insertion into a palladium carbene intermediate to form furyl-substituted alkenylboronates. rsc.org Another approach involves the palladium-catalyzed hydroboration of allenes, where the mechanism is believed to start with the reduction of the palladium precursor by B₂pin₂. mdpi.com This is followed by oxidative addition of an H-X species (e.g., from methanol (B129727) or acetic acid) to palladium, hydropalladation of the allene, transmetalation with the boryl species, and finally reductive elimination to yield the borylated alkene. mdpi.com

Catalytic Cycle Analyses of Transition Metal-Mediated Reactions

The majority of synthetically useful reactions involving this compound are mediated by transition metal catalysts, particularly palladium. A thorough analysis of the catalytic cycles is essential for understanding and optimizing these transformations.

The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling of an alkenylboronic acid pinacol ester with an aryl halide (Ar-X) is depicted below:

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

| Step | Description |

| Oxidative Addition | A Pd(0) species, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex, [L₂Pd(Ar)(X)]. |

| Transmetalation | The alkenyl group from the base-activated boronic ester is transferred to the Pd(II) center, displacing the halide (X). This forms a new Pd(II) complex, [L₂Pd(Ar)(alkenyl)], and a boron-containing byproduct. |

| Reductive Elimination | The two organic groups (aryl and alkenyl) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-alkenyl) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. |

DFT calculations have been instrumental in dissecting the energetics of these cycles. For instance, in the palladium-catalyzed borylation of aryl halides with pinacolborane (HBpin), computational studies support a transmetalation process involving σ-bond metathesis between HBpin and a cationic [L₂Pd(Ar)]⁺ species as the key product-forming step. acs.org

In a palladium-catalyzed Heck/borylation sequence of alkene-tethered aryl iodides, a different catalytic pathway is operative, leading to the formation of chiral benzocyclic boronic esters. rsc.org This process highlights the versatility of palladium catalysis in achieving diverse and complex molecular architectures from organoboron precursors.

Influence of Lewis Acidity in Reactivity

The Lewis acidity of the boron center in this compound plays a significant role in its reactivity. Trivalent organoboron compounds are classic examples of Lewis acids due to the vacant p-orbital on the boron atom. acsgcipr.org This inherent Lewis acidity can be modulated by the substituents on the boron atom.

While the boron atom in boronic esters is less Lewis acidic than in boronic acids or trialkylboranes, this property can still influence reaction pathways. For example, Lewis acids can be used to promote the addition of organoboron reagents to various electrophiles. Boronic esters have been shown to add to N-acyliminium ions under Lewis acidic catalysis. rsc.org The Lewis acid is thought to activate the electrophile, facilitating the nucleophilic attack by the organoboron compound.

The reactivity of organoboron compounds can be enhanced by the addition of external Lewis acids. For instance, in certain gold-catalyzed reactions, Lewis acids can act as anion abstractors or generate Brønsted acids in situ, which can accelerate turnover-limiting steps. In palladium catalysis, while the alkali bases used in Suzuki-Miyaura coupling are not typically considered Lewis acids, their cationic counterparts can influence the reaction. More direct roles for Lewis acid additives have been observed in other coupling reactions where they are necessary to enable the transmetalation from boronic acids.

Advanced Applications in Complex Organic Molecule Synthesis

As Key Building Blocks in Total Synthesis

4-Octenylboronic acid pinacol (B44631) ester is a valuable reagent in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its utility stems from the presence of both a reactive boronic ester moiety and a terminal alkene, allowing for sequential and diverse chemical transformations. While specific total syntheses prominently featuring this exact reagent are not extensively documented in readily available literature, its structural motifs are representative of key fragments used in the synthesis of various natural products and biologically active molecules. The application of similar alkenylboronic acid pinacol esters in total synthesis, such as in the creation of fostriecin, highlights the potential of these compounds. rsc.org The dual functionality of 4-octenylboronic acid pinacol ester allows it to be incorporated into synthetic strategies that require the introduction of a flexible hydrocarbon chain and a site for further chemical elaboration.

Introduction of Hydrophobic Hydrocarbon Chains

The eight-carbon chain of this compound provides a significant hydrophobic component, which is a common structural feature in many natural products, including lipids, polyketides, and certain classes of terpenes. In the synthesis of such molecules, the introduction of a precisely defined hydrocarbon chain is a critical step. The use of organoboron reagents like this compound allows for the mild and efficient formation of carbon-carbon bonds, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The general process for introducing the 4-octenyl chain is outlined below:

| Step | Description | Key Considerations |

| 1. Substrate Preparation | The synthesis begins with a molecule containing a suitable leaving group, such as a halide (Br, I) or a triflate, at the desired position for chain attachment. | The stability of the substrate under the reaction conditions is crucial. |

| 2. Suzuki-Miyaura Coupling | The prepared substrate is reacted with this compound in the presence of a palladium catalyst and a base. | The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and selectivity. |

| 3. Product Formation | The reaction results in the formation of a new carbon-carbon bond, attaching the 4-octenyl chain to the parent molecule. | The pinacol ester group is cleaved during the catalytic cycle, and the boronic acid is ultimately replaced by the organic coupling partner. |

This methodology provides a reliable route to introduce a functionalized, hydrophobic chain into a target molecule, a key step in the assembly of complex natural products.

Stereoselective Synthesis of Defined Alkenes

The geometry of double bonds within a molecule can be critical to its biological activity. Alkenylboronic acid pinacol esters are valuable precursors for the stereoselective synthesis of alkenes. While the double bond in this compound is typically in the cis (Z) or trans (E) configuration depending on the synthetic route used to prepare it, its primary utility in stereoselective synthesis lies in its role as a coupling partner.

The stereochemistry of the alkene formed in a Suzuki-Miyaura coupling is generally retained from the starting alkenylboronic ester. This means that if a stereochemically pure sample of (E)- or (Z)-4-octenylboronic acid pinacol ester is used, the resulting coupled product will predominantly have the corresponding E or Z configuration at the newly formed double bond. This stereochemical fidelity is a significant advantage in the synthesis of complex molecules where precise control over alkene geometry is required.

Integration into Multi-Step Synthetic Sequences

The bifunctional nature of this compound makes it an ideal component for integration into multi-step synthetic sequences. The boronic ester can participate in an initial coupling reaction, leaving the terminal alkene available for subsequent transformations. This allows for a modular and convergent approach to the synthesis of complex targets.

One-Pot and Cascade Reactions

While specific one-pot or cascade reactions involving this compound are not widely reported, its structure lends itself to such synthetic strategies. A hypothetical one-pot reaction could involve an initial Suzuki-Miyaura coupling to introduce the octenyl chain, followed by an in-situ reaction of the terminal alkene, such as a hydroboration-oxidation or an epoxidation. Such a sequence would rapidly increase molecular complexity in a single synthetic operation. The development of one-pot procedures for the synthesis of complex cyclopropyl (B3062369) boronic acid pinacol esters from simple starting materials demonstrates the feasibility of such approaches within the broader class of organoboron reagents. rsc.org

Sequential Functionalizations

The ability to perform sequential functionalizations is a key advantage of using this compound. A typical synthetic sequence might involve:

Suzuki-Miyaura Coupling: The boronic ester is first used to form a carbon-carbon bond with an aryl or vinyl halide.

Alkene Transformation: The terminal double bond of the now-coupled octenyl chain can undergo a variety of reactions, including:

Hydroboration-Oxidation: To yield a terminal alcohol.

Epoxidation: To form an epoxide, which can be opened with various nucleophiles.

Metathesis: To form new carbon-carbon double bonds.

Hydrogenation: To produce the corresponding saturated alkyl chain.

This sequential approach allows for the late-stage introduction of functionality and the diversification of molecular scaffolds.

Applications Beyond Direct C-C Coupling

Although the Suzuki-Miyaura coupling is the most common application of organoboronic esters, they can participate in other types of reactions. For instance, under specific conditions, the carbon-boron bond can be converted into a carbon-oxygen, carbon-nitrogen, or carbon-halogen bond. While these applications are less common for alkenylboronic esters compared to their aryl counterparts, they represent potential avenues for the further functionalization of molecules derived from this compound.

The following table summarizes some potential transformations beyond direct C-C coupling:

| Transformation | Reagents | Product Functional Group |

| Oxidation | H₂O₂, NaOH | Alcohol |

| Amination | NH₂Cl | Amine |

| Halogenation | I₂, NaOH | Iodide |

These alternative reaction pathways further enhance the synthetic utility of this compound as a versatile building block in organic chemistry.

Future Research Directions and Perspectives on Alkenylboronic Acid Pinacol Esters

Development of Novel Catalytic Systems

The synthesis and application of alkenylboronic acid pinacol (B44631) esters have traditionally relied on established catalytic systems, often involving precious metals like palladium. However, the future points toward the development of more economical and sustainable catalysts. Research is increasingly focused on using earth-abundant, first-row transition metals such as iron, copper, and manganese. organic-chemistry.org For instance, iron(III) acetoacetate (B1235776) and manganese(II) bromide have emerged as low-cost catalysts for the borylation of alkyl halides. organic-chemistry.org

Furthermore, the exploration of nanocatalysis, such as palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG), offers pathways for high-yield synthesis and catalyst recycling. researchgate.net Another key area is the use of main-group catalysts, like dicyclohexylborane, which can mediate the hydroboration of alkynes with pinacolborane under mild, solvent-free conditions to produce (E)-1-alkenylboronic acid pinacol esters. organic-chemistry.orgnii.ac.jp The development of these novel systems aims to improve efficiency, reduce costs, and minimize the environmental impact associated with the synthesis and transformation of compounds like 4-octenylboronic acid pinacol ester.

| Catalyst/System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Dicyclohexylborane | Hydroboration of alkynes | Mild, neat (solvent-free) conditions, high efficiency | organic-chemistry.orgnii.ac.jp |

| Iron(III) acetoacetate/TMEDA | Borylation of alkyl halides | Uses earth-abundant, low-cost metal | organic-chemistry.org |

| Manganese(II) bromide/TMEDA | Borylation of alkyl halides | Catalyzes cross-coupling for primary, secondary, and tertiary boronates | organic-chemistry.org |

| Cuprous Halide (CuCl) | Carboxylation with CO2 | Efficient use of a C1 feedstock | researchgate.net |

| [Ir(cod)Cl]2/dppm | Hydroboration of alkenes | High selectivity for terminal boron addition | organic-chemistry.org |

| Palladium Nanoparticles in PEG | Borylation of aryl halides | Allows for catalyst recycling, can be used in one-pot, two-step syntheses | researchgate.net |

Expanding Substrate Scope and Functional Group Tolerance

A significant thrust of future research is to broaden the range of substrates and functional groups that are compatible with reactions involving alkenylboronates. While current methods already show good tolerance for various functionalities, enhancing this compatibility is crucial for the synthesis of highly complex molecules in a single step. researchgate.netorganic-chemistry.org Research into catalytic systems that operate under milder conditions will allow for the inclusion of sensitive functional groups, which might not withstand harsher reaction environments. organic-chemistry.org

Asymmetric Synthetic Applications

The creation of chiral molecules with specific three-dimensional arrangements is a paramount goal in modern chemistry. researchgate.netbris.ac.uk A major future direction for alkenylboronic acid pinacol esters is their application in asymmetric synthesis to generate non-racemic chiral boronic esters. researchgate.netbris.ac.uk This involves two main strategies: the enantioselective synthesis of the boronic ester itself and the use of achiral boronic esters in stereoselective transformations.

Progress has been made in catalytic, enantioselective rearrangements of prochiral alkenylboronates to access a variety of chiral boronic ester products. nih.gov The development of organocatalysts, such as chiral phosphines or thioureas, that can induce enantioselectivity in carbon-boron bond-forming reactions is a particularly active area. nih.govnih.gov These methods could be applied to substrates like this compound to participate in reactions that create one or more stereocenters with high fidelity, providing access to a vast array of valuable chiral building blocks. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Adherence to the principles of green chemistry is a driving force in modern synthetic methodology. For alkenylboronic acid pinacol esters, this translates into several key research objectives. One major focus is the reduction or elimination of organic solvents. researchgate.netorganic-chemistry.org Syntheses performed under neat (solvent-free) conditions, such as the dicyclohexylborane-mediated hydroboration of alkynes, represent a significant step forward in sustainability. organic-chemistry.orgnii.ac.jp

Another green approach is the use of alternative energy sources, such as microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The move towards catalysts based on earth-abundant metals like iron instead of precious metals like palladium also aligns with green chemistry principles. organic-chemistry.orgresearchgate.net Future research will continue to refine these methods, aiming for one-pot reactions that minimize waste by reducing the number of workup and purification steps. researchgate.netnii.ac.jp

Computational Studies for Predictive Synthesis and Reactivity

The synergy between experimental work and computational chemistry is becoming increasingly vital. Future research on alkenylboronic acid pinacol esters will heavily leverage computational studies to predict reactivity and guide experimental design. Theoretical models, such as Density Functional Theory (DFT), can be used to shed light on reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.net

For instance, a combined experimental and theoretical study of the Diels-Alder reactions of pinacol alkenylboronates has already provided insight into intriguing substituent effects observed in the lab. researchgate.net Monitoring reactions with techniques like 11B NMR can provide empirical data to validate and refine computational models. researchgate.net By predicting the outcomes of reactions involving substrates like this compound, researchers can bypass extensive empirical screening, saving time, resources, and minimizing waste.

Exploration of New Reactivity Modes and Transformations

While the Suzuki-Miyaura coupling is the most well-known application of organoboronates, a significant frontier of research is the discovery of entirely new reactions that utilize the unique properties of the carbon-boron bond. core.ac.uk This involves moving beyond cross-coupling to explore novel reactivity modes and chemical transformations.

Examples of such innovations include cascade reactions where an initial cross-coupling is followed by a spontaneous intramolecular condensation to form complex heterocyclic structures in a single step. researchgate.net Other novel transformations being developed include catalytic protodeboronation, which can be part of a formal anti-Markovnikov hydromethylation of alkenes, and the generation of highly reactive intermediates like arynes from ortho-functionalized arylboronic esters. researchgate.netrsc.org The future in this area involves creatively harnessing the reactivity of compounds like this compound to invent new bond-forming strategies and build molecular complexity in unprecedented ways.

Q & A

Q. What role does this compound play in polymer chemistry?

- Methodology : Synthesize boronic acid-containing polymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization. Deprotect pinacol esters post-polymerization using mild acidic conditions (e.g., HCl/MeOH) to yield water-soluble boronic acid copolymers for drug delivery or sensing .

Data Contradictions and Resolution

- Radical vs. Polar Selectivity : reports radical chain mechanisms for decarboxylative borylation, while emphasizes polar pathways for allylboration. These are context-dependent; radical pathways dominate under light initiation, whereas polar mechanisms prevail in organometallic catalysis .

- Protodeboronation Stability : notes susceptibility to protodeboronation under acidic conditions, whereas demonstrates stable boronic esters in polymer matrices. Stability is enhanced in aprotic, non-acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.